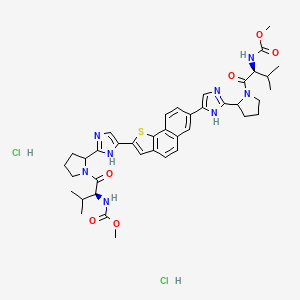

HCV-IN-7 (hydrochloride)

Description

Significance of HCV Infection and Global Health Impact

Hepatitis C virus (HCV) infection represents a significant global health challenge. An estimated 58 million people are chronically infected with HCV worldwide, leading to approximately 290,000 deaths annually from HCV-related liver diseases such as cirrhosis and hepatocellular carcinoma. nih.gov The insidious nature of the virus, often remaining asymptomatic for decades, means many individuals are unaware of their infection, contributing to ongoing transmission and a substantial disease burden. nih.govresearchgate.net The World Health Organization (WHO) has recognized viral hepatitis as a major public health threat and has set a goal for its elimination by 2030. nih.gov Achieving this ambitious target necessitates continued research and development of effective and accessible treatment options.

Evolution of HCV Antiviral Therapies: Historical Context and Current Landscape of Direct-Acting Antivirals (DAAs)

The treatment of HCV has undergone a dramatic transformation over the past few decades. Initial therapies, beginning in the early 1990s, were based on interferon-alfa, which was later combined with ribavirin. nih.govresearchgate.net These regimens were lengthy, often poorly tolerated due to significant side effects, and offered limited cure rates, particularly for certain HCV genotypes. researchgate.netsemanticscholar.org

A revolutionary shift occurred with the advent of direct-acting antivirals (DAAs). These medications directly target specific viral proteins essential for HCV replication. The first generation of DAAs, such as the NS3/4A protease inhibitors telaprevir (B1684684) and boceprevir, were approved around 2011 and significantly improved cure rates when added to interferon-based therapy. researchgate.netmedchemexpress.com

The true paradigm shift came with the development of all-oral DAA regimens, eliminating the need for interferon. nih.gov These combination therapies, often targeting multiple viral proteins simultaneously, have achieved cure rates exceeding 95%, are well-tolerated, and have shortened treatment durations to as little as 8 to 12 weeks. nih.govchemsrc.com The current landscape of DAAs includes several classes of inhibitors, each targeting a different non-structural viral protein:

NS3/4A Protease Inhibitors: These drugs, with names typically ending in "-previr" (e.g., glecaprevir, grazoprevir), block the viral protease enzyme responsible for cleaving the HCV polyprotein into functional viral proteins. medchemexpress.comnih.gov

NS5B Polymerase Inhibitors: This class includes nucleoside/nucleotide inhibitors (e.g., sofosbuvir) and non-nucleoside inhibitors that target the RNA-dependent RNA polymerase, a key enzyme in viral replication. medchemexpress.comdrugs.com

NS5A Inhibitors: With names typically ending in "-asvir" (e.g., ledipasvir (B612246), pibrentasvir), these drugs target the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles. medchemexpress.comnih.gov

These DAAs are often co-formulated into single-pill, fixed-dose combinations, simplifying treatment for patients. nih.gov

Rationale for Research into Novel HCV Inhibitors, specifically NS5A Inhibitors

Despite the success of current DAA regimens, the quest for new HCV inhibitors continues for several important reasons. The genetic diversity of HCV, which is classified into at least six major genotypes and numerous subtypes, presents a challenge. nih.govmdpi.com While many modern therapies are "pan-genotypic," meaning they are effective against all major genotypes, the potential for drug resistance remains a concern. nih.govmdpi.com Resistance-associated substitutions (RASs) can emerge, particularly in patients who have previously failed therapy. acs.org

NS5A inhibitors are a particularly attractive area of research. The NS5A protein, which has no known enzymatic function, is a multifunctional phosphoprotein essential for the HCV life cycle. medchemexpress.com Inhibitors targeting NS5A are highly potent, often exhibiting activity in the picomolar range. The development of new NS5A inhibitors with a high barrier to resistance and broad genotypic coverage is a key strategy to further improve treatment outcomes and combat the emergence of resistant viral strains. semanticscholar.orgmedchemexpress.com

Overview of HCV-IN-7 (hydrochloride) as a Pan-Genotypic NS5A Inhibitor in Research

HCV-IN-7 (hydrochloride) is a novel, orally active and potent pan-genotypic HCV NS5A inhibitor that has emerged from recent research endeavors. It is characterized by a unique tricyclic central core, which distinguishes it from some earlier NS5A inhibitors. This compound has demonstrated a superior pan-genotypic profile in preclinical studies, showcasing its potential to be effective against a wide range of HCV genotypes.

Research findings indicate that HCV-IN-7 (hydrochloride) exhibits potent antiviral activity, with IC50 values (the concentration of the drug that inhibits 50% of viral activity) in the picomolar range across various HCV genotypes. Furthermore, it has shown a favorable pharmacokinetic profile, including good liver uptake, which is advantageous for targeting a liver-tropic virus like HCV.

The in vitro data for HCV-IN-7 (hydrochloride) highlights its potential as a next-generation NS5A inhibitor.

Table 1: In Vitro Activity of HCV-IN-7 (hydrochloride) against HCV Genotypes

| HCV Genotype | IC50 (pM) |

|---|---|

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

Data sourced from MedchemExpress.

Table 2: Chemical and Pharmacokinetic Properties of HCV-IN-7 (hydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C40H50Cl2N8O6S |

| Molecular Weight | 841.85 g/mol |

| Target | HCV NS5A |

Data sourced from MedchemExpress.

The continued investigation of compounds like HCV-IN-7 (hydrochloride) is crucial for advancing the field of HCV therapeutics and moving closer to the global goal of eliminating this chronic viral infection.

Structure

2D Structure

Properties

Molecular Formula |

C40H50Cl2N8O6S |

|---|---|

Molecular Weight |

841.8 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |

InChI Key |

HVGIKJUXPYMGSR-BQMYBVSNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanism of Antiviral Action: Hcv in 7 Hydrochloride Targeting Ns5a

HCV NS5A Protein: Structure, Multifunctionality, and Role in Viral Replication

The NS5A protein is a zinc-binding, proline-rich hydrophilic phosphoprotein that is essential for HCV RNA replication and virion assembly. wikipedia.orgabcam.com It does not possess any known enzymatic activity; instead, its functions are mediated through interactions with other viral and host cellular proteins. wikipedia.orgnih.gov

NS5A Domains and their Respective Functions

NS5A is a modular protein composed of an N-terminal amphipathic α-helix and three distinct domains (I, II, and III) linked by low-complexity sequences. nih.govbohrium.com

N-terminal Amphipathic Helix: This helix anchors the NS5A protein to the endoplasmic reticulum (ER) and ER-derived membranes, a critical step for initiating HCV genome replication. nih.gov

Domain I: This is the only structurally well-defined domain and exists as a dimer. wikipedia.orgplos.org It contains a zinc-binding motif and is crucial for viral RNA replication. mdpi.comunimi.it Domain I has also been implicated in virus assembly by binding to nascent genomic RNA and transporting it to lipid droplets. plos.org

Domain II: This domain is largely unstructured and is required for genome replication. plos.orgmdpi.com It also interacts with host proteins like cyclophilin A to facilitate replication. nih.gov

Domain III: Also intrinsically disordered, Domain III is primarily involved in the assembly of infectious virus particles. plos.orgmdpi.com

The multifunctionality of NS5A is further highlighted by the presence of regions like the interferon-sensitivity determining region (ISDR) which influences the host's immune response. wikipedia.orgmdpi.com

NS5A Interactions with Viral and Host Proteins

NS5A's central role in the HCV life cycle is underscored by its extensive network of interactions with both viral and host factors. nih.gov

Viral Protein Interactions: NS5A interacts with several other HCV nonstructural proteins, including NS3, NS4A, NS4B, and the RNA-dependent RNA polymerase, NS5B. abcam.comuw.edu These interactions are vital for the formation of the replication complex, a structure where viral RNA synthesis occurs. uw.edu NS5A can modulate the polymerase activity of NS5B. wikipedia.org It also interacts with the HCV core protein, which is important for virus assembly. nih.gov

Host Protein Interactions: NS5A interacts with a multitude of host proteins to manipulate cellular processes for the virus's benefit. nih.gov A notable interaction is with cyclophilin A, a host protein that aids in HCV replication. abcam.comasm.org NS5A also interacts with phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a kinase essential for creating the membranous web, the site of viral replication. wikipedia.orgasm.org By interacting with these and other host factors, NS5A can modulate pathways related to innate immunity, cell signaling, and cell growth. nih.gov

Binding and Inhibition Dynamics of HCV-IN-7 (hydrochloride) with NS5A

HCV-IN-7 (hydrochloride) exhibits potent inhibitory activity against a wide range of HCV genotypes, with IC50 values in the picomolar range. medchemexpress.com

Table 1: Inhibitory Activity of HCV-IN-7 (hydrochloride) against various HCV Genotypes

| Genotype | IC50 (pM) |

|---|---|

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

Data sourced from MedchemExpress medchemexpress.com

Identification of NS5A as the Primary Target

The identification of NS5A as the primary target of inhibitors like HCV-IN-7 (hydrochloride) came from resistance selection studies. nih.gov When the virus was cultured in the presence of these inhibitors, mutations conferring resistance consistently mapped to the NS5A protein, particularly within Domain I. nih.gov This genetic evidence strongly indicated that NS5A was the direct target of this class of antiviral compounds.

Allosteric or Active Site Modulation by HCV-IN-7 (hydrochloride)

Since NS5A has no known enzymatic active site, inhibitors like HCV-IN-7 (hydrochloride) are believed to function through allosteric modulation. mdpi.comdiva-portal.org They bind to a site on the NS5A protein that is distinct from any functional "active" site, inducing a conformational change that disrupts its normal functions. diva-portal.org Studies suggest that these inhibitors act on two critical stages of the HCV life cycle: the replication of genomic RNA and the assembly of new virus particles. wikipedia.org The binding of the inhibitor is thought to block the formation of the membranous web, which is essential for both replication and assembly. wikipedia.org

Structural Basis of NS5A Inhibition by HCV-IN-7 (hydrochloride) (e.g., Crystallographic or Cryo-EM Studies of Compound-Target Complexes)

While specific crystallographic or cryo-EM studies for HCV-IN-7 (hydrochloride) complexed with NS5A are not publicly available, research on similar NS5A inhibitors provides significant insights. These studies suggest that the inhibitors bind to Domain I of the NS5A dimer. unimi.itacs.org The binding site is thought to be a pocket formed at the interface between the two monomers of the NS5A dimer. acs.orgmdpi.com

It is proposed that the binding of the inhibitor stabilizes a specific conformation of the NS5A dimer that is incompetent for RNA binding. mdpi.comnih.gov By preventing NS5A from binding to viral RNA, the inhibitor effectively halts the replication process. nih.gov Furthermore, this altered conformation may also disrupt the interaction of NS5A with other viral and host proteins, thereby interfering with the formation of the replication complex and virion assembly. acs.org Some models propose that the inhibitor binds asymmetrically to the NS5A dimer, interfering with its interaction with the ER membrane and preventing the conformational changes necessary for the formation of the replication complex. acs.org

Downstream Effects of NS5A Inhibition on the HCV Life Cycle

The inhibition of NS5A by compounds such as HCV-IN-7 (hydrochloride) sets off a chain of events that disrupt the HCV life cycle. These effects primarily manifest in the impairment of the viral RNA replication complex and the subsequent processes of virion assembly and release. patsnap.com

Influence on Virion Assembly and Release

In addition to its role in replication, NS5A is a key player in the later stages of the viral life cycle, specifically in the assembly and release of new virions. patsnap.commdpi.com It is understood that NS5A facilitates the transport of newly synthesized viral genomes to the sites of virion assembly, which are often associated with lipid droplets. mdpi.comnih.gov

NS5A inhibitors have been shown to potently and rapidly block the assembly of new virus particles. nih.govresearchgate.net This inhibition is a more immediate effect compared to the impact on RNA replication. nih.gov The disruption of NS5A function prevents the efficient packaging of the viral genome into new capsids, thereby halting the formation of infectious virions. nih.govresearchgate.net This leads to a rapid depletion of intracellular infectious virus particles and a significant reduction in the release of new viruses from the host cell. nih.govresearchgate.net Some studies suggest that the inhibition of viral assembly may be a more significant factor in the reduction of HCV RNA levels than the direct inhibition of replication. wikipedia.org

Table 2: Effects of NS5A Inhibition on Virion Assembly and Release

| Process | Effect of NS5A Inhibition | Key Findings |

|---|---|---|

| Virion Assembly | Potent and rapid blockade. nih.govresearchgate.net | Leads to a rapid depletion of intracellular infectious virus and RNA-containing particles. nih.govresearchgate.net |

| Virion Release | Significantly inhibited. nih.govresearchgate.net | The onset of inhibition of virus release is rapid, occurring as early as 2 hours after inhibitor addition. nih.govresearchgate.net |

| NS5A's Role in Assembly | The function of NS5A in transporting viral RNA to assembly sites is disrupted. mdpi.comnih.gov | NS5A's C-terminal domain is crucial for its role in the assembly process. mdpi.com |

Preclinical Antiviral Efficacy Studies of Hcv in 7 Hydrochloride

In Vitro Antiviral Activity in Cell-Based Replicon Systems

Assessment Across Diverse HCV Genotypes and Subtypes

HCV-IN-7 (hydrochloride) has demonstrated potent, pan-genotypic activity, meaning it is effective against a wide range of Hepatitis C virus (HCV) genotypes. medchemexpress.commedchemexpress.comsmolecule.com This broad-spectrum efficacy is a critical attribute for an antiviral agent, given the genetic diversity of HCV. frontiersin.org The compound targets the HCV non-structural protein 5A (NS5A), which is essential for viral replication. smolecule.com

Dose-Response Characterization (e.g., EC50/IC50 Values)

The potency of HCV-IN-7 (hydrochloride) has been quantified by determining its half-maximal inhibitory concentration (IC50) against various HCV genotypes. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the viral activity, are in the picomolar (pM) range, indicating high potency. medchemexpress.commedchemexpress.comsmolecule.com

The reported IC50 values for HCV-IN-7 (hydrochloride) against different HCV genotypes are as follows:

| HCV Genotype | IC50 Value (pM) |

| Genotype 1a (GT1a) | 27 |

| Genotype 1b (GT1b) | 12 |

| Genotype 2a (GT2a) | 5 |

| Genotype 3a (GT3a) | 47 |

| Genotype 4a (GT4a) | 3 |

| Genotype 6a (GT6a) | 28 |

These values highlight the compound's particularly strong activity against genotypes 2a and 4a. medchemexpress.commedchemexpress.comsmolecule.com

Time-Course Inhibition Studies

Time-course inhibition studies are crucial for understanding the kinetics of an antiviral compound's action. mdpi.com While specific time-course inhibition data for HCV-IN-7 (hydrochloride) is not detailed in the provided search results, such studies would typically involve treating HCV-infected cells with the compound and measuring the reduction in viral replication over various time points. This helps to determine how quickly the drug exerts its antiviral effect.

Activity in Cell Culture Systems Capable of Full HCV Life Cycle Recapitulation (e.g., HCVcc Systems)

The development of cell culture systems that can replicate the entire HCV life cycle, known as HCVcc (HCV in cell culture) systems, has been a significant advancement in HCV research. nih.govasm.orgbiorxiv.org These systems, often utilizing human hepatoma cell lines like Huh-7, allow for the study of all stages of viral infection, from entry to egress. pnas.orglongdom.orgmicrobiologyresearch.org The evaluation of HCV-IN-7 (hydrochloride) in such systems would provide a more comprehensive understanding of its antiviral activity beyond just replication, including its effects on viral entry, assembly, and release. While the search results confirm the use of Huh-7 cells for cytotoxicity studies, specific data on the compound's activity in a full HCVcc system is not explicitly provided. medchemexpress.comsmolecule.com

In Vitro Cytotoxicity and Selectivity Index Determination in Hepatic Cell Lines (e.g., Huh7, HepG2)

Assessing the cytotoxicity of an antiviral compound is essential to ensure that its antiviral effects are not due to general toxicity to the host cells. HCV-IN-7 (hydrochloride) has been evaluated for its cytotoxic effects in various cell lines, including the human hepatoma cell lines Huh7 and HepG2, which are relevant for studying liver-related toxicity. medchemexpress.comsmolecule.com

At a concentration of 10 μM, HCV-IN-7 (hydrochloride) exhibited the following cytotoxicity:

| Cell Line | Cytotoxicity (%) |

| Huh7 | 14 |

| HepG2 | 22 |

| HEK293 | 36 |

The selectivity index (SI) is a crucial measure of a drug's therapeutic window, calculated as the ratio of its cytotoxic concentration (CC50) to its effective antiviral concentration (EC50). A higher SI value indicates a more favorable safety profile. While the specific CC50 and a calculated SI for HCV-IN-7 (hydrochloride) are not provided in the search results, the low cytotoxicity at a concentration significantly higher than its effective picomolar concentrations suggests a favorable selectivity index. medchemexpress.comsmolecule.com

Comparative Antiviral Activity with Other NS5A Inhibitors and DAA Classes in Preclinical Models

The landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) is characterized by several classes of inhibitors targeting different viral proteins essential for replication. Among these, the NS5A inhibitors have demonstrated remarkable potency. Preclinical studies of HCV-IN-7 (hydrochloride), a novel NS5A inhibitor, have been conducted to evaluate its antiviral efficacy, particularly in comparison to other established NS5A inhibitors and DAAs from different classes.

Research has led to the identification of a series of potent pan-genotypic NS5A inhibitors with a novel tricyclic central core, from which HCV-IN-7 (hydrochloride) and its analogs were developed. acs.orgacs.orgnih.gov These compounds, including molecules designated as compounds 20 and 21 in a key study, have demonstrated superior pan-genotypic anti-HCV activity when compared directly with the well-known NS5A inhibitors, ledipasvir (B612246) and daclatasvir (B1663022). acs.orgnih.gov This superior profile was a key factor in identifying one of these compounds as a potential clinical candidate. acs.orgnih.gov

The NS5A protein, which has no known enzymatic function but is crucial for HCV RNA replication and virion assembly, is a prime target for antiviral therapy. acs.org The high potency and broad genotype coverage of NS5A inhibitors make them a cornerstone of many combination DAA regimens. acs.org

Detailed preclinical evaluations in cell-based HCV replicon systems have quantified the inhibitory activity of these novel compounds. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, with lower values indicating greater antiviral activity. The data from these studies highlight the picomolar to low nanomolar activity of HCV-IN-7 and its related compounds across various HCV genotypes.

The following table provides a comparative overview of the preclinical antiviral activity of a compound representative of the HCV-IN-7 series (Compound 20 from the cited study) against other NS5A inhibitors.

Table 1: Comparative Antiviral Activity (EC50, pM) of NS5A Inhibitors Across HCV Genotypes

| Compound | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |

|---|---|---|---|---|---|---|---|

| Compound 20 (HCV-IN-7 series) | 27 | 12 | 5 | 47 | 3 | 14 | 28 |

| Ledipasvir | 31 | 4 | 16,000 | 1,100 | 110 | 180 | 1,100 |

| Daclatasvir | 9 | 5 | 2,800 | 146 | 6 | 6 | 28 |

Data is compiled from preclinical studies in HCV replicon assays.

The data clearly illustrates the significantly improved potency of the HCV-IN-7 series compound against genotypes 2a and 3a compared to both ledipasvir and daclatasvir. While all three compounds show high potency against genotypes 1a, 1b, 4a, 5a, and 6a, the enhanced activity against genotypes that are often harder to treat underscores the potential of HCV-IN-7 as a superior pan-genotypic agent.

While direct comparative studies of HCV-IN-7 against DAAs from other classes, such as the NS5B polymerase inhibitor sofosbuvir (B1194449) or the NS3/4A protease inhibitor simeprevir (B1263172), are not as extensively detailed in the same head-to-head format, the general potencies of these classes are well-established. NS5B inhibitors like sofosbuvir are also pan-genotypic and have a high barrier to resistance. nih.govnih.gov Protease inhibitors such as simeprevir have potent activity, particularly against genotype 1, but can have a lower barrier to resistance and a more limited genotypic spectrum. gastroenterologyandhepatology.netnih.govdrugbank.com The exceptional picomolar potency of HCV-IN-7 places it among the most powerful anti-HCV agents discovered, making it a strong candidate for inclusion in combination therapies with other DAA classes to achieve high cure rates across all HCV genotypes.

Drug Resistance Mechanisms and Hcv in 7 Hydrochloride Sensitivity

Emergence of Resistance-Associated Substitutions (RASs) to NS5A Inhibitors

HCV replicates via an RNA-dependent RNA polymerase that is prone to errors, leading to a high degree of genetic variability. hcvguidelines.org This results in a diverse population of viral variants, or quasispecies, within an infected individual. Some of these variants may naturally harbor amino acid substitutions at positions critical for drug binding. hcvguidelines.orgfrontiersin.org These pre-existing RASs can be present in a small fraction of the viral population even before treatment begins. nih.gov

When a patient is treated with an NS5A inhibitor, the drug exerts selective pressure. Viral variants that are susceptible to the inhibitor are suppressed, while those with RASs have a survival advantage, allowing them to replicate and become the dominant viral population. frontiersin.org This can lead to a reduction in treatment efficacy and, ultimately, virologic failure. nih.gov The key sites for these mutations are located within the N-terminal domain of NS5A, which is the direct target of this class of inhibitors. nih.govasm.org

Characterization of Specific NS5A RASs Conferring Reduced Susceptibility to HCV-IN-7 (hydrochloride)

Specific substitutions at key positions within the first 100 amino acids of the NS5A protein have been consistently identified as conferring resistance to NS5A inhibitors. nih.govnih.gov While the exact fold-resistance for HCV-IN-7 (hydrochloride) is not documented, the positions of these RASs are highly conserved across the inhibitor class. The most clinically significant RASs are found at amino acid positions 28, 30, 31, and 93. natap.org

The impact and prevalence of specific RASs vary significantly between different HCV genotypes and even subtypes. mdpi.commdpi.com

Genotype 1a (GT1a): This subtype is generally associated with a lower barrier to resistance compared to genotype 1b. nih.govwjgnet.com Common RASs for GT1a include M28T/V, Q30E/H/R, L31M/V, and Y93C/H/N. asm.orgnih.gov Single mutations, particularly at positions Q30 and Y93, can confer high levels of resistance. asm.org

Genotype 1b (GT1b): In GT1b, the most critical RASs are typically L31F/V and Y93H/N. nih.gov Often, multiple mutations are required to cause significant resistance in this subtype, suggesting a higher genetic barrier to resistance. asm.org Interestingly, some substitutions that confer resistance in GT1a, such as R at position 30, are the wild-type residue in GT1b. mdpi.com

Other Genotypes: In genotype 2a, key RASs include F28S, L31M, and Y93H. wjgnet.com For genotype 3, substitutions A30K and Y93H are known to confer high-level resistance to several NS5A inhibitors. nih.gov

The following table summarizes key RASs and their genotype-specific relevance for the class of NS5A inhibitors.

| Amino Acid Position | Genotype 1a RAS | Genotype 1b RAS | Genotype 3 RAS |

| 28 | M28T/V | L28M | - |

| 30 | Q30E/H/R | R30Q (secondary) | A30K |

| 31 | L31M/V | L31F/V | L31F |

| 93 | Y93C/H/N | Y93H/N | Y93H |

Data compiled from multiple sources. asm.orgnih.govmdpi.comwjgnet.com

HCV replicon systems are indispensable tools for studying drug resistance in a controlled laboratory setting. frontiersin.org These systems are essentially engineered HCV genomes that can replicate within cultured liver cells (Huh-7 cells), allowing researchers to measure the potency of antiviral compounds, reported as the 50% effective concentration (EC50). frontiersin.orgnih.gov

To characterize resistance, replicon-containing cells are cultured in the presence of an NS5A inhibitor. nih.gov Cells that survive and continue to replicate harbor HCV replicons with mutations that confer resistance. By sequencing the NS5A gene from these resistant colonies, specific RASs can be identified. nih.gov Site-directed mutagenesis is then used to introduce these specific mutations back into the original replicon to confirm their effect on inhibitor susceptibility and measure the fold-change in EC50, which quantifies the level of resistance. asm.orgnih.gov Studies using these systems have confirmed that single mutations like Q30E or Y93N in genotype 1a can lead to significant resistance, while in genotype 1b, combinations of mutations often have a more pronounced effect. asm.orgnih.gov

Mechanisms by which RASs Impair HCV-IN-7 (hydrochloride) Activity

RASs reduce the efficacy of NS5A inhibitors primarily by diminishing the binding of the drug to its target protein. This can occur through two main, often interconnected, mechanisms.

The most direct mechanism of resistance is the reduction of binding affinity between the inhibitor and the NS5A protein. plos.org NS5A inhibitors are designed to fit into a specific pocket at the dimer interface of the NS5A protein. researchgate.net Amino acid substitutions at key positions, such as L31 and Y93, can alter the shape or electrostatic properties of this binding pocket. nih.gov

Research on inhibitors like daclatasvir (B1663022) and ledipasvir (B612246) has shown that resistance mutations directly weaken the drug-target interaction. plos.orgnih.gov For example, studies using microscale thermophoresis demonstrated that the Y93H mutation significantly reduced the binding affinity of NS5A inhibitors. nih.gov A mutant NS5A protein (Y93H) showed markedly diminished binding to the inhibitor ledipasvir compared to the wild-type protein, directly linking this RAS to a loss of binding. plos.orgresearchgate.net This weakened interaction means a much higher concentration of the drug is required to inhibit the function of the mutated protein, rendering it ineffective at standard concentrations.

NS5A is a highly flexible protein that is believed to exist in different conformational states as it performs its functions in viral replication and assembly. bohrium.comnih.gov NS5A inhibitors are thought to work by binding to and stabilizing a specific conformation of the NS5A dimer, preventing it from carrying out its essential functions, such as binding to viral RNA. mdpi.comnih.gov

Resistance mutations can alter the conformational landscape of the NS5A protein. researchgate.net A RAS might not only disrupt the direct contact points for the drug but could also shift the protein's natural conformational equilibrium. This could favor a state that is less susceptible to inhibitor binding or one that can still perform its functions even with the inhibitor bound. researchgate.net For instance, a mutation might introduce more flexibility or rigidity into the protein structure, allowing it to circumvent the inhibitory action of the drug. researchgate.net While direct structural data is complex to obtain, modeling studies suggest that RASs can induce local and global folding perturbations that impact the protein's function and its interaction with inhibitors. nih.govacs.org

Impact of Baseline RASs on HCV-IN-7 (hydrochloride) Efficacy in Preclinical Studies

There is currently no publicly available research or preclinical study data detailing the impact of baseline resistance-associated substitutions (RASs) on the efficacy of HCV-IN-7 (hydrochloride). In general, for other direct-acting antivirals (DAAs), the presence of baseline RASs in the viral population can reduce the susceptibility of the virus to the drug, potentially leading to treatment failure. These substitutions are naturally occurring variations in the viral genome that confer a degree of resistance to specific antiviral agents. The clinical significance of such RASs varies depending on the specific drug, the HCV genotype, and the location and type of the amino acid substitution. Without specific studies on HCV-IN-7 (hydrochloride), it is not possible to provide information on which RASs may affect its activity or the magnitude of such an impact.

Strategies to Mitigate Resistance Development in Preclinical Settings

Similarly, there is a lack of specific preclinical data on strategies to mitigate the development of resistance to HCV-IN-7 (hydrochloride). Generally, a primary strategy to combat the emergence of drug resistance to HCV inhibitors is the use of combination therapy. nih.gov This approach involves co-administering multiple drugs that target different viral proteins or have different mechanisms of action. By simultaneously attacking the virus on multiple fronts, the probability of the virus developing mutations that can overcome all the drugs at once is significantly reduced.

Another strategy involves the development of next-generation inhibitors with a higher barrier to resistance, meaning that multiple mutations would be required for the virus to become resistant. However, without specific research on HCV-IN-7 (hydrochloride), any discussion of resistance mitigation strategies would be speculative and not based on the required detailed research findings for this specific compound.

Medicinal Chemistry and Structure Activity Relationship Sar of Hcv in 7 Hydrochloride

Identification of Key Pharmacophoric Elements within HCV-IN-7 (hydrochloride) for NS5A Inhibition

The inhibitory activity of HCV-IN-7 (hydrochloride) and related compounds is attributed to several key pharmacophoric features that facilitate a strong interaction with the dimeric NS5A protein. springerprofessional.de The molecule is generally symmetrical, a feature that complements the dimeric nature of the NS5A target. springerprofessional.de The essential pharmacophoric elements include:

A Central Aromatic Core: This core structure, typically a tricyclic system in the case of HCV-IN-7, acts as a scaffold, positioning the other functional groups for optimal interaction with the target protein. medchemexpress.comacs.org The planarity of this core is crucial for potent pan-genotypic activity. acs.org

Two Symmetrical Capping Groups: Flanking the central core are two identical moieties, often containing amino acid derivatives. In many NS5A inhibitors, these are L-proline amides or similar structures. mdpi.com These groups are essential for binding within the two chains of the NS5A dimer. mdpi.com

Linkers: The groups connecting the central core to the capping moieties play a role in maintaining the correct orientation and distance between the key interacting elements. nih.gov

Rational Design and Synthesis of HCV-IN-7 (hydrochloride) Analogs and Derivatives

The rational design of HCV-IN-7 (hydrochloride) and its analogs has been guided by the need to improve upon earlier generations of NS5A inhibitors, many of which possessed complex structures with multiple chiral centers. acs.org The synthesis of these compounds generally involves multi-step sequences that include the construction of the central tricyclic core followed by the coupling of the peripheral capping groups. smolecule.com

A key innovation in the development of HCV-IN-7 (hydrochloride) was the design of a less complex, novel tricyclic central core. medchemexpress.com Research has shown that the nature of this central scaffold significantly impacts antiviral potency and the genotype coverage. acs.org

Modifications to the central core have explored:

Ring Size and Rigidity: The rigidity of the central core is a critical determinant of activity. Rigidifying the core by changing a biphenyl (B1667301) moiety to a tricyclic fluorene (B118485) ring has been a successful strategy in developing potent analogs. mdpi.com

Planarity: A near-planar conformation of the central core is a requirement for potent pan-genotypic activity. acs.org Deviations from this planarity can lead to a significant loss of potency. acs.org

Bridging Atoms: In related tricyclic systems, the length of the bridge connecting aromatic rings within the core has been systematically varied. Two-atom bridges were found to be optimal for achieving picomolar activity against multiple genotypes. acs.org

The peripheral capping groups are crucial for the interaction with the NS5A protein. Structure-activity relationship (SAR) studies have revealed that even minor changes in these substituents can have a profound effect on antiviral potency.

Amino Acid Residues: The choice of the amino acid in the capping group is critical. While L-valine is common in many NS5A inhibitors, some studies have shown that R-amino acid residues can also lead to picomolar activity, indicating that the interaction is not always strictly stereo-specific. mdpi.com

Carbamate (B1207046) Groups: The terminal carbamate groups on the capping moieties are important for activity. Modifications to these groups are a key area of exploration in lead optimization. mdpi.com

Isosteric Replacements: Replacing moieties like L-proline amide with isosteres such as (S,R)-piperidine-3-carboxamide has been explored, though this particular change was found to be detrimental to activity in some fluorene-based analogs. mdpi.com

The following table summarizes the in vitro activity of HCV-IN-7 against various HCV genotypes.

| Genotype | IC50 (pM) |

| GT1a | 27 |

| GT1b | 12 |

| GT2a | 5 |

| GT3a | 47 |

| GT4a | 3 |

| GT6a | 28 |

| Data sourced from MedChemExpress and other vendors. medchemexpress.commedchemexpress.com |

Quantitative Structure-Activity Relationships (QSAR) for HCV-IN-7 (hydrochloride) and its Analogs

While a specific, detailed QSAR model for HCV-IN-7 (hydrochloride) is not publicly available, the extensive SAR studies performed on this class of compounds provide a qualitative and semi-quantitative understanding of the structural requirements for potent NS5A inhibition. acs.orgmdpi.comnih.gov These studies have established clear relationships between structural features and antiviral activity.

Key findings from SAR studies that inform a QSAR understanding include:

The length and linearity of the central aromatic core are critical, with a straight, three-ring system often being optimal. nih.gov

The position of heteroatoms, such as nitrogen in a pyridine (B92270) ring within the central core, can influence potency. nih.gov

Hydrophobic interactions are a dominant force in the binding of these inhibitors to the p7 channel, a related target, suggesting their importance for NS5A as well. nih.gov

The development of formal QSAR models for HCV inhibitors is an active area of research, employing techniques like multiple linear regression (MLR) to correlate molecular descriptors with biological activity. researchgate.netmdpi.com Such models are valuable for predicting the potency of novel compounds and guiding further drug design. researchgate.net

Lead Optimization Strategies and Chemical Probes Derived from HCV-IN-7 (hydrochloride)

The development of HCV-IN-7 (hydrochloride) is a case study in successful lead optimization. nih.gov Starting from initial hits, a process of iterative design, synthesis, and testing was used to improve upon multiple properties, including:

Potency: Systematic modifications to the central core and peripheral groups led to a significant increase in antiviral potency across a wide range of HCV genotypes. medchemexpress.comacs.org

Pharmacokinetics: The lead optimization process also focused on improving drug-like properties, such as oral bioavailability and metabolic stability, to ensure the compound could be effective in vivo. medchemexpress.commedchemexpress.com

Pan-genotypic Coverage: A major goal was to achieve broad activity against all major HCV genotypes, which was successfully accomplished with HCV-IN-7. medchemexpress.com

The potent and well-characterized nature of HCV-IN-7 (hydrochloride) and its analogs makes them valuable as chemical probes to study the function of the NS5A protein and the mechanisms of HCV replication. acs.org The development of fluorescently labeled tool compounds derived from similar inhibitor scaffolds has enabled further biological investigation. nih.gov

Synthetic Methodologies for Hcv in 7 Hydrochloride and Its Analogs

Retrosynthetic Analysis of the Core Structure of HCV-IN-7 (hydrochloride)

The core structure of HCV-IN-7 (hydrochloride) is a complex, polycyclic system. A retrosynthetic analysis reveals key disconnections that simplify the target molecule into more readily available starting materials. The central tricyclic core is a key feature of this class of NS5A inhibitors. medchemexpress.com The synthesis of related complex molecules, such as the HCV protease inhibitor Telaprevir (B1684684), often involves the stereoselective synthesis of key building blocks like bicyclopyrrolidine derivatives. acs.org Similarly, the synthesis of other HCV inhibitors has utilized strategies like 1,3-dipolar cycloaddition to construct pyrrolidine (B122466) cores. For macrocyclic HCV inhibitors like BILN 2061, the retrosynthesis involves breaking the macrocycle and dissecting the linear peptide chain into smaller, more manageable fragments. mcgill.ca

A plausible retrosynthetic strategy for a molecule with the complexity of HCV-IN-7 would likely involve:

Disconnection of the side chains: The various substituents on the core are disconnected to reveal a functionalized core structure.

Simplification of the core: The complex polycyclic core is broken down into simpler heterocyclic or carbocyclic precursors. For instance, a tetrasubstituted 7-azabenzofuran, a key intermediate for a class of potent HCV NS5B inhibitors, was synthesized via an acylation-heterocyclization reaction. researchgate.net

Chiral synthons: The analysis would identify the chiral centers and trace them back to commercially available chiral starting materials or propose methods for their asymmetric synthesis.

Detailed Synthetic Routes and Key Intermediates

While the exact synthetic route for HCV-IN-7 (hydrochloride) is proprietary, the synthesis of analogous HCV inhibitors provides insight into the potential pathways.

The synthesis of N-acylpyrrolidine inhibitors of HCV polymerase starting from L-leucine t-butyl ester hydrochloride has been reported. acs.org This synthesis involved an efficient N-acylation and a selective O- versus N-methylation. acs.org Another example is the synthesis of GSK3082 analogues, where a 1,3-dipolar cycloaddition of iminoglycinates and acrylates was a key step to form the pyrrolidine ring.

Key intermediates in the synthesis of complex HCV inhibitors often include:

Functionalized heterocyclic cores: Such as the 7-azabenzofuran core mentioned previously. researchgate.net

Chiral building blocks: For example, the bicyclopyrrolidine derivative for Telaprevir synthesis was prepared via a stereoselective lithiation/carboxylation sequence. acs.org

Activated precursors for coupling reactions: These can include acyl chlorides, brominated intermediates, or other reactive species to facilitate the assembly of the final molecule.

A general synthetic approach could involve the following key transformations:

Synthesis of the core structure: This might be achieved through a multi-step sequence involving cyclization reactions, such as the acylation-heterocyclization used for the 7-azabenzofuran core. researchgate.net

Introduction of chiral centers: This could be accomplished using chiral starting materials or through stereoselective reactions.

Functional group interconversions and coupling reactions: To append the various side chains and complete the synthesis of the target molecule.

| Intermediate Type | Example | Synthetic Utility | Reference |

| Heterocyclic Core | Tetrasubstituted 7-azabenzofuran | Key intermediate for HCV NS5B inhibitors | researchgate.net |

| Chiral Building Block | Bicyclopyrrolidine derivative | Key component for Telaprevir synthesis | acs.org |

| Functionalized Pyrrolidine | N-Acylpyrrolidine | Core structure for HCV polymerase inhibitors | acs.org |

Stereoselective Synthesis Approaches for Chiral Centers

The presence of multiple chiral centers in HCV-IN-7 (hydrochloride) necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry.

Several strategies have been employed in the synthesis of related HCV inhibitors:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids. For instance, an asymmetric synthesis of an N-acylpyrrolidine for HCV polymerase inhibition started from L-leucine t-butyl ester hydrochloride. acs.org

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a reaction. For example, the synthesis of gallic acid derivatives with anti-HCV activity employed Sharpless asymmetric dihydroxylation using (DHQ)2PHAL or (DHQD)2PHAL as chiral ligands. researchgate.net

Diastereoselective Reactions: Controlling the formation of one diastereomer over another. A stereoselective lithiation and carboxylation of a Boc-protected bicyclopyrrolidine was a key step in the synthesis of a building block for Telaprevir. acs.org The synthesis of GSK3082 analogues also utilized a diastereoselective 1,3-dipolar cycloaddition.

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer of a racemic mixture. The synthesis of Emitasvir, an HCV NS5A inhibitor, utilized an enantioselective enzymatic desymmetrization with hydrolases. acs.org

| Stereoselective Method | Application Example | Key Feature | Reference |

| Chiral Pool Synthesis | Synthesis of an N-acylpyrrolidine inhibitor | Use of L-leucine as a chiral starting material | acs.org |

| Asymmetric Catalysis | Synthesis of gallic acid derivatives | Sharpless asymmetric dihydroxylation with chiral ligands | researchgate.net |

| Diastereoselective Reaction | Synthesis of a Telaprevir building block | Stereoselective lithiation/carboxylation | acs.org |

| Enzymatic Desymmetrization | Synthesis of Emitasvir | Use of hydrolases for enantioselective reaction | acs.org |

Optimization of Synthetic Pathways for Research Scale Production

The transition from a laboratory-scale synthesis to a research-scale production requires optimization of the synthetic route to improve efficiency, scalability, and safety.

Key aspects of optimization include:

Reducing Harmful or Costly Reagents: The optimized synthesis of the 7-azabenzofuran intermediate reduced the use of harmful or expensive reagents. researchgate.net

Minimizing Steps: A scalable synthesis of a tetrasubstituted 7-azabenzofuran was developed with a focus on optimizing each step. researchgate.net The synthesis of an N-acylpyrrolidine inhibitor was achieved in seven linear steps from a commercially available starting material. acs.org

Improving Reaction Conditions: For the synthesis of Emitasvir, optimization of pH, temperature, and enzyme loading for the enzymatic desymmetrization step was crucial. acs.org

Purification of Intermediates: The synthesis of the N-acylpyrrolidine inhibitor was designed so that all three isolated intermediates were highly crystalline, facilitating purification. acs.org

The optimization of the ring-closing metathesis (RCM) reaction for the large-scale synthesis of the macrocyclic HCV inhibitor BILN 2061 was a significant challenge that required careful evaluation of catalysts and reaction conditions to be suitable for pilot plant production. mcgill.ca

Preclinical Pharmacological and Adme Profiling of Hcv in 7 Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models

The preclinical evaluation of HCV-IN-7 (hydrochloride) has demonstrated a promising profile regarding its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial in determining the potential of a compound as a viable drug candidate.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

HCV-IN-7 (hydrochloride) has been observed to have a limited impact on key cytochrome P450 enzymes. smolecule.com Specifically, at a concentration of 10 μM, it exhibited low inhibitory effects on CYP2D6, CYP2C9, and CYP3A4. medchemexpress.com This suggests a favorable drug-drug interaction profile, which is a significant advantage for a potential therapeutic agent, especially in combination therapies common for HCV treatment. smolecule.comnih.gov The potential for drug-drug interactions through inhibition or induction of CYP enzymes is a critical aspect of preclinical assessment. natap.org

Table 1: Cytochrome P450 (CYP) Inhibition by HCV-IN-7 (hydrochloride)

| CYP Isozyme | Inhibition at 10 μM |

|---|---|

| CYP2D6 | 12% |

| CYP2C9 | 42% |

| CYP3A4 | 12% |

Data sourced from MedChemExpress. medchemexpress.com

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. While specific plasma protein binding percentages for HCV-IN-7 are not detailed in the provided search results, it is a critical parameter assessed for similar antiviral compounds. For example, the NS5A inhibitor velpatasvir (B611656) was found to be highly bound to plasma proteins across different species. nih.govasm.org

Liver Uptake and Tissue Distribution in Preclinical Species (e.g., Rats, Dogs)

A key characteristic of HCV-IN-7 is its favorable liver uptake. medchemexpress.commedchemexpress.commedchemexpress.comsmolecule.com This is particularly advantageous for an anti-HCV drug, as the liver is the primary site of viral replication. nih.govwjgnet.com The high concentration of the drug in the target organ can enhance its efficacy. Preclinical studies in rats and dogs have supported this observation, indicating that the compound is effectively distributed to the liver. natap.org For other HCV inhibitors, liver-to-plasma concentration ratios have been shown to be significantly greater than one, indicating preferential distribution to the liver. nih.gov

Pharmacokinetic Profiles in Preclinical Animal Models (e.g., Rats, Dogs)

Pharmacokinetic studies in animal models such as rats and dogs are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

Oral Bioavailability and Exposure Assessment

HCV-IN-7 (hydrochloride) is described as an orally active inhibitor. medchemexpress.commedchemexpress.commedchemexpress.com Pharmacokinetic data from studies in rats and dogs have provided insights into its oral bioavailability and exposure.

In rats, following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) reached was 1 μM, with an area under the curve (AUC) of 6 μM*h. medchemexpress.com Intravenous administration in rats showed a half-life (T1/2) of 2 hours and a clearance (CL) of 11 mL/min/kg. medchemexpress.com

In dogs, a 10 mg/kg oral dose resulted in a Cmax of 5 μM and an AUC of 49 μM*h. medchemexpress.com The intravenous half-life in dogs was 4 hours with a clearance of 6 mL/min/kg. medchemexpress.com These findings indicate good oral exposure in both species.

Table 2: Pharmacokinetic Parameters of HCV-IN-7 (hydrochloride) in Preclinical Models

| Species | Route | Dose (mg/kg) | Cmax (μM) | AUClast (μM*h) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) |

|---|---|---|---|---|---|---|---|

| Rat | Oral | 10 | 1 | 6 | - | - | - |

| Rat | IV | 1 | - | - | 2 | 11 | 2 |

| Dog | Oral | 10 | 5 | 49 | - | - | - |

| Dog | IV | 1 | - | - | 4 | 6 | 2 |

Data sourced from MedChemExpress. medchemexpress.com

Clearance and Half-Life Determination

The pharmacokinetic properties of HCV-IN-7 (hydrochloride) have been evaluated in preclinical animal models, specifically in rats and dogs. These studies provide initial insights into the compound's systemic exposure and persistence in the body.

Following intravenous administration, HCV-IN-7 (hydrochloride) exhibited a half-life (T½) of 2 hours in rats and 4 hours in dogs. nih.gov The clearance (CL) rate was determined to be 11 mL/min/kg in rats and 6 mL/min/kg in dogs. nih.gov The volume of distribution at steady state (Vss) was consistent across both species at 2 L/kg. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of HCV-IN-7 (hydrochloride)

| Species | Route of Administration | Dose (mg/kg) | T½ (hours) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM*h) |

|---|---|---|---|---|---|---|---|

| Rat | Intravenous | 1 | 2 | 11 | 2 | - | - |

| Rat | Oral | 10 | - | - | - | 1 | 6 |

| Dog | Intravenous | 1 | 4 | 6 | 2 | - | - |

| Dog | Oral | 10 | - | - | - | 5 | 49 |

Data sourced from MedChemExpress. nih.gov

Preclinical In Vitro Drug-Drug Interaction Potential

The potential for HCV-IN-7 (hydrochloride) to interact with other co-administered drugs was assessed through in vitro studies evaluating its inhibitory effect on major cytochrome P450 (CYP) enzymes. These enzymes are critical for the metabolism of a vast number of drugs, and their inhibition can lead to clinically significant drug-drug interactions.

At a concentration of 10 µM, HCV-IN-7 (hydrochloride) demonstrated varying levels of inhibition against the tested CYP isoforms. The compound showed moderate inhibition of CYP2C9 at 42%. nih.gov The inhibitory effects on CYP2D6 and CYP3A4 were considerably lower, at 12% for both enzymes. nih.gov This suggests a lower likelihood of interactions with drugs primarily metabolized by CYP2D6 and CYP3A4. nih.gov

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by HCV-IN-7 (hydrochloride)

| CYP Isoform | Concentration of HCV-IN-7 (hydrochloride) | Percent Inhibition (%) |

|---|---|---|

| CYP2D6 | 10 µM | 12 |

| CYP2C9 | 10 µM | 42 |

| CYP3A4 | 10 µM | 12 |

Data sourced from MedChemExpress. nih.gov

Combination Antiviral Strategies Involving Hcv in 7 Hydrochloride

Rationale for Combination Therapies to Enhance Efficacy and Limit Resistance

The primary motivation for using combination therapies in the treatment of HCV is to achieve a high rate of sustained virologic response (SVR) while simultaneously preventing the emergence of drug-resistant viral variants. semanticscholar.orgconicet.gov.ar The high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase lead to the constant generation of a diverse population of viral quasispecies. conicet.gov.ar Monotherapy with a single DAA can exert selective pressure, allowing pre-existing or newly generated resistant variants to become the dominant viral population, leading to treatment failure. natap.org

By combining DAAs that target different essential viral proteins, such as the NS3/4A protease, the NS5B polymerase, and the NS5A protein, a multi-pronged attack is launched on the virus. semanticscholar.orgacs.org This approach presents a much higher genetic barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all drugs in the regimen. dovepress.comnih.gov Furthermore, combination therapies can shorten treatment duration and improve efficacy across different HCV genotypes. acs.org

In Vitro Synergistic Antiviral Activity with Other DAA Classes (e.g., NS3/4A Protease Inhibitors, NS5B Polymerase Inhibitors)

As a potent pan-genotypic NS5A inhibitor, HCV-IN-7 (hydrochloride) is a prime candidate for inclusion in combination DAA regimens. NS5A inhibitors as a class have demonstrated additive to synergistic effects when combined with DAAs from other classes, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors. acs.orgtandfonline.com This synergistic activity means that the combined antiviral effect is greater than the sum of the effects of the individual drugs.

Studies on next-generation NS5A inhibitors, a class to which HCV-IN-7 belongs, have consistently shown synergistic antiviral activity when combined with inhibitors from other classes in vitro. nih.gov For instance, the combination of the NS5A inhibitor pibrentasvir (B610101) with other classes of HCV inhibitors resulted in synergistic inhibition of HCV replication. nih.gov Similarly, the NS5A inhibitor daclatasvir (B1663022) exhibited marked synergy when combined with entry inhibitors. bmj.com This established principle of synergy for pan-genotypic NS5A inhibitors strongly supports the rationale for combining HCV-IN-7 with other DAAs.

Below is a representative table illustrating the synergistic potential of combining different classes of DAAs, based on data for similar compounds.

| DAA Combination (Class) | Observed Effect | Potential Benefit |

| NS5A Inhibitor + NS3/4A Protease Inhibitor | Synergistic | Increased potency, higher barrier to resistance |

| NS5A Inhibitor + NS5B Nucleotide Inhibitor | Synergistic/Additive | Broad genotype coverage, high barrier to resistance |

| NS5A Inhibitor + NS5B Non-Nucleoside Inhibitor | Additive | Enhanced viral suppression |

This table is illustrative and based on the general properties of DAA classes.

Evaluation of Combination Regimens in Cell Culture Systems

The initial evaluation of the efficacy of combination DAA regimens is conducted in cell culture systems, most commonly using HCV replicon assays. nih.gov These systems allow researchers to measure the ability of antiviral compounds, alone and in combination, to inhibit HCV RNA replication. The discovery paper for the class of compounds to which HCV-IN-7 belongs details the use of such replicon systems to determine the 50% effective concentration (EC50) against a broad range of HCV genotypes. nih.govacs.org

For combination studies, various concentrations of the NS5A inhibitor and a partner DAA (e.g., a protease or polymerase inhibitor) are applied to the replicon cells. The level of HCV replication is then measured to determine if the combination is additive or synergistic. Such studies have been crucial in validating the potential of pan-genotypic NS5A inhibitors for clinical development. nih.govnih.gov For example, studies with the NS5A inhibitor samatasvir (B610673) demonstrated an additive effect when combined with representative HCV protease and polymerase inhibitors. acs.org

The following table presents hypothetical EC50 data for HCV-IN-7 based on published data for potent pan-genotypic NS5A inhibitors.

| HCV Genotype | HCV-IN-7 (hydrochloride) EC50 (pM) |

| Genotype 1a | 27 |

| Genotype 1b | 12 |

| Genotype 2a | 5 |

| Genotype 3a | 47 |

| Genotype 4a | 3 |

| Genotype 6a | 28 |

Data derived from a representative potent pan-genotypic NS5A inhibitor. nih.gov

Impact on Resistance Barrier in Preclinical Combination Studies

A critical aspect of preclinical evaluation is determining the resistance profile of a new antiviral agent and how combination therapy impacts the barrier to resistance. conicet.gov.arnih.gov For NS5A inhibitors, resistance can emerge through specific mutations in the NS5A protein. semanticscholar.org However, combination therapy with DAAs that have different mechanisms of action and non-overlapping resistance profiles can significantly increase the barrier to resistance. dovepress.com

Preclinical studies for next-generation NS5A inhibitors investigate the selection of resistance-associated substitutions (RASs) in replicon cells under the pressure of the drug. nih.gov These studies have shown that while resistance can be selected for by a single agent, combining it with another DAA, such as a protease or polymerase inhibitor, makes the emergence of resistant viruses much less likely. For instance, while certain mutations in NS5A can confer resistance to one NS5A inhibitor, some next-generation compounds retain activity against these variants. tandfonline.comnih.gov The combination of two potent DAAs creates a scenario where the virus would need to develop multiple resistance mutations simultaneously to survive, an event that is statistically rare. dovepress.com

Future Research Directions and Unanswered Questions

Elucidation of NS5A Sub-Domains Critical for HCV-IN-7 (hydrochloride) Interaction

The NS5A protein, a multifunctional phosphoprotein essential for the HCV life cycle, is comprised of three distinct domains (Domain I, II, and III). nih.govnih.gov While it is established that many NS5A inhibitors, including those with a similar scaffold to HCV-IN-7 (hydrochloride), target Domain I, the precise molecular interactions remain an area of active investigation. wikipedia.orgresearchgate.net

Future research should focus on high-resolution structural studies to delineate the exact binding pocket of HCV-IN-7 (hydrochloride) within the NS5A protein. Understanding the specific amino acid residues that form critical contact points is paramount. plos.org Mutational analysis of these residues will be instrumental in validating their importance for drug binding and antiviral activity. asm.org Such studies will not only illuminate the mechanism of action but also provide a rational basis for designing new inhibitors with improved affinity and a higher barrier to resistance.

It is also crucial to investigate how the binding of HCV-IN-7 (hydrochloride) to Domain I allosterically affects the functions of Domains II and III. nih.gov These domains are known to be involved in interactions with other viral and host proteins, and understanding the downstream consequences of inhibitor binding is essential for a complete picture of its antiviral effect. nih.govbiorxiv.org

Comprehensive Profiling of Pan-Genotypic Activity Against Rare HCV Genotypes/Subtypes

HCV is characterized by significant genetic diversity, with at least eight major genotypes and numerous subtypes identified. nih.govresearchgate.net While current pangenotypic DAA regimens are highly effective against the most common genotypes, their efficacy against rarer subtypes is less well-characterized. natap.org

A critical area for future research is the comprehensive in vitro profiling of HCV-IN-7 (hydrochloride) and its analogs against a wide panel of rare HCV genotypes and subtypes. This includes those prevalent in specific geographical regions or among particular patient populations. nih.gov Such studies are essential to identify any potential gaps in the antiviral spectrum and to guide the development of truly universal HCV therapies.

Data from these profiling studies will be invaluable for understanding the impact of natural polymorphisms within the NS5A protein on drug susceptibility. natap.org This knowledge can inform the design of next-generation inhibitors with broader activity and a reduced likelihood of treatment failure due to viral diversity.

Exploration of Novel Delivery Systems for Enhanced Antiviral Activity

While oral bioavailability is a key feature of many successful DAAs, exploring novel drug delivery systems could offer significant advantages for NS5A inhibitors like HCV-IN-7 (hydrochloride). Targeted delivery to the liver, the primary site of HCV replication, could enhance drug efficacy at lower systemic doses, potentially reducing off-target effects.

Research into liver-targeted drug delivery systems, such as lipid nanoparticles or antibody-drug conjugates, could be a fruitful area of investigation. These technologies have the potential to increase the intracellular concentration of the antiviral agent within infected hepatocytes, thereby maximizing its therapeutic effect.

Moreover, the development of long-acting injectable formulations could improve patient adherence and simplify treatment regimens. Such formulations would release the drug slowly over an extended period, eliminating the need for daily oral dosing and potentially improving treatment outcomes, particularly in populations where adherence is a challenge.

Investigation of Host Factors Modulating HCV-IN-7 (hydrochloride) Efficacy or Resistance

The interplay between HCV and host cellular factors is critical for viral replication and pathogenesis. nih.govdovepress.com A deeper understanding of how host factors modulate the efficacy of NS5A inhibitors is essential for optimizing treatment strategies and overcoming resistance.

Future research should aim to identify host proteins that interact with NS5A and influence its susceptibility to inhibitors like HCV-IN-7 (hydrochloride). For instance, cellular proteins such as cyclophilins and phosphatidylinositol 4-kinase III alpha (PI4KIIIα) are known to be important for NS5A function and HCV replication. nih.govbiorxiv.org Investigating how these and other host factors affect the binding and activity of NS5A inhibitors could reveal novel therapeutic targets.

Furthermore, exploring the host genetic factors that may influence treatment response is a critical area of inquiry. Polymorphisms in host genes could potentially impact drug metabolism, transport, or the interaction with viral proteins, thereby affecting therapeutic outcomes. frontiersin.org Identifying such genetic markers could pave the way for personalized medicine approaches in HCV treatment.

Design of Next-Generation NS5A Inhibitors Based on HCV-IN-7 (hydrochloride) Scaffold

The chemical scaffold of HCV-IN-7 (hydrochloride) provides a valuable starting point for the design of next-generation NS5A inhibitors with improved properties. nih.govmdpi.com The goal is to develop compounds with enhanced potency, a higher barrier to resistance, and broader pan-genotypic activity. acs.org

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort, guiding the rational design of new analogs with optimized pharmacological profiles. mdpi.com Computational modeling and in silico screening can accelerate the discovery process by predicting the binding affinity and potential resistance profiles of novel compounds. nih.gov

A key objective will be to design inhibitors that are less susceptible to the common resistance-associated substitutions (RASs) that can emerge during therapy. asm.org This may involve designing molecules that can accommodate mutations in the NS5A binding site or that target different, more conserved regions of the protein. The ultimate aim is to develop inhibitors that are part of highly effective, well-tolerated, and simplified treatment regimens that can contribute to the global elimination of HCV. preprints.org

Q & A

Q. How should researchers characterize the structural integrity of HCV-IN-7 (hydrochloride) post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm molecular structure, X-ray crystallography for salt form verification, and FT-IR to identify functional groups. Elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy. Purity assays (e.g., TLC, DSC) are critical for detecting impurities .

Q. What in vitro models are most appropriate for evaluating the inhibitory efficacy of HCV-IN-7 (hydrochloride) against HCV?

- Methodological Answer : Use HCV replicon systems (e.g., genotype 1b or 2a) in Huh-7 cells for mechanistic studies. Dose-response assays (IC₅₀ determination) should include positive controls (e.g., telaprevir) and cytotoxicity assessments (CC₅₀) in parallel. Triplicate experiments with blinded data analysis reduce bias .

Q. What safety protocols are essential when handling HCV-IN-7 (hydrochloride) in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for hydrochloride salts: use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers. Emergency showers/eye wash stations must be accessible. Contaminated clothing should be decontaminated before disposal .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values of HCV-IN-7 (hydrochloride) across studies be systematically addressed?

- Methodological Answer : Conduct meta-analysis to identify variables (cell line differences, assay durations, solvent carriers). Validate results using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%). Replicate conflicting studies with internal controls and publish raw datasets for transparency .

Q. What strategies optimize the solubility and stability of HCV-IN-7 (hydrochloride) in aqueous buffers for long-term studies?

- Methodological Answer : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility. Stability studies (pH 3–8, 4–37°C) with UPLC monitoring can identify degradation pathways. Lyophilization in cryoprotectants (trehalose) improves long-term storage .

Q. What statistical approaches are recommended for analyzing dose-response relationships in HCV-IN-7 (hydrochloride) efficacy studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/EC₉₀. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling minimizes type I/II errors in small sample sizes .

Q. How do variations in salt form (e.g., hydrochloride vs. free base) impact the pharmacokinetic profile of HCV-IN-7?

- Methodological Answer : Compare bioavailability in rodent models via IV/PO administration. Monitor plasma concentrations using LC-MS/MS. Hydrochloride salts often improve solubility but may alter tissue distribution. Compute pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) with non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.